MAX-10181

PD-L1 inhibition Immuno-oncology Small-molecule inhibitor

MAX-10181 is a Phase 2 oral PD-L1 inhibitor with documented BBB penetration and 18 nM IC50, ideal for orthotopic glioblastoma and brain metastasis models. Its oral bioavailability enables flexible chronic dosing, reducing animal stress compared to IV antibodies. Choose MAX-10181 for clinically relevant PD-L1 pharmacology with defined human PK/safety profile.

Molecular Formula C29H28F3NO5
Molecular Weight 527.5 g/mol
CAS No. 2171558-14-6
Cat. No. B12387533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAX-10181
CAS2171558-14-6
Molecular FormulaC29H28F3NO5
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)C=CC4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F
InChIInChI=1S/C29H28F3NO5/c1-18-20(4-3-5-23(18)21-9-11-25-26(15-21)38-13-12-37-25)7-8-22-14-19(6-10-24(22)29(30,31)32)16-33-28(2,17-34)27(35)36/h3-11,14-15,33-34H,12-13,16-17H2,1-2H3,(H,35,36)/b8-7+
InChIKeyPTGUEPRQUFAZLN-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAX-10181 (CAS 2171558-14-6): Clinical-Stage Oral PD-L1 Inhibitor in Phase 2 Trials


MAX-10181 (UNII-Q2GM754LLg, PD-1/PD-L1-IN-30) is an orally bioavailable small-molecule inhibitor that targets the PD-1/PD-L1 immune checkpoint axis [1]. The compound disrupts PD-1/PD-L1 binding with an in vitro IC₅₀ of 18 nM in homogeneous time-resolved fluorescence (HTRF) assays and is characterized as a PD-L1 dimerization inducer . MAX-10181 is currently in Phase 2 clinical development (as of April 2026) for advanced solid tumors and high-grade glioma, having completed a first-in-human Phase 1 dose-escalation study (NCT05196360) [2][3]. The compound is covered under patent WO2018006795 and has demonstrated blood-brain barrier penetration capability in preclinical models [4].

Why Generic Substitution Is Not an Option for MAX-10181 in PD-L1 Small-Molecule Research


Generic substitution of MAX-10181 (Q2GM754LLg) with alternative PD-L1 small-molecule inhibitors is not scientifically valid due to fundamental differences in clinical development stage, mechanistic profile, oral bioavailability, blood-brain barrier (BBB) penetration, and in vivo efficacy across this structurally diverse class [1]. While many PD-L1 small molecules share the common mechanism of disrupting the PD-1/PD-L1 protein-protein interaction, they exhibit widely divergent pharmacokinetic properties and tissue distribution profiles that critically impact their utility in specific disease models [2]. MAX-10181 is distinguished by its advanced Phase 2 clinical status, demonstrated oral bioavailability enabling convenient administration, and unique preclinical evidence of BBB penetration—a feature absent in most antibody-based therapies and many competing small molecules—making it particularly suitable for glioblastoma research where comparator compounds lack this capability [3].

Quantitative Differentiation Evidence: MAX-10181 vs. Comparator PD-L1 Inhibitors


Head-to-Head Potency Comparison: MAX-10181 vs. Evixapodlin and INCB086550 in HTRF Assay

In a 2025 head-to-head characterization study of three clinically evaluated small-molecule PD-L1 inhibitors, MAX-10181 demonstrated potent disruption of human PD-1/PD-L1 binding with an IC₅₀ value in the nanomolar range, comparable to Evixapodlin and INCB086550 [1]. All three compounds were confirmed to induce PD-L1 oligomerization upon inhibitor binding as demonstrated by NMR analysis and X-ray crystallography [1]. Cellular assays revealed dose-dependent T-cell activation for each compound, establishing MAX-10181's immunomodulatory potential in direct comparison to its clinical-stage peers [1].

PD-L1 inhibition Immuno-oncology Small-molecule inhibitor

Preclinical Survival Benefit: MAX-10181 + Temozolomide vs. Temozolomide Monotherapy in GBM Model

In a GL-261 glioblastoma (GBM) syngeneic mouse model study, the combination of orally administered MAX-10181 with temozolomide (TMZ) demonstrated a statistically significant survival benefit compared to TMZ alone [1]. The combination therapy effectively prolonged survival by 50% relative to TMZ monotherapy [1]. This preclinical evidence supports MAX-10181's potential utility in GBM, a tumor type where marketed antibody-based PD-1/PD-L1 therapies have limited efficacy due to poor blood-brain barrier penetration [1].

Glioblastoma Combination therapy Survival benefit

Clinical Development Status: MAX-10181 (Phase 2) vs. Class Competitors

As of April 2026, MAX-10181 is in Phase 2 clinical development, with active Phase 2 trials evaluating its combination with temozolomide in high-grade glioma (CTR20252391) and with capecitabine in advanced/metastatic solid tumors (CTR20242270) [1]. This advanced clinical stage distinguishes MAX-10181 from numerous PD-L1 small-molecule inhibitors that remain in preclinical or early Phase 1 development [2]. The progression to randomized Phase 2 combination studies implies an acceptable Phase 1 safety and tolerability profile, reducing procurement risk for translational research programs requiring clinically validated tool compounds.

Clinical trial Phase 2 Advanced solid tumors

Oral Bioavailability: MAX-10181 vs. Antibody-Based PD-L1 Therapies

MAX-10181 is characterized as an orally bioavailable small-molecule PD-L1 inhibitor, in contrast to marketed antibody-based PD-L1 therapies (e.g., durvalumab, atezolizumab, avelumab) which require intravenous administration . This oral bioavailability is a key differentiator enabling convenient dosing in preclinical models and potentially reducing the burden of repeated intravenous injections in chronic studies [1]. The compound's oral activity has been demonstrated in multiple in vivo efficacy studies, including the GL-261 GBM model where oral MAX-10181 combined with TMZ achieved the survival benefit discussed above [2].

Oral administration Bioavailability Small-molecule vs. antibody

Blood-Brain Barrier Penetration: A Unique Preclinical Attribute of MAX-10181

MAX-10181 has been explicitly described as a blood-brain barrier (BBB) penetrating small-molecule PD-L1 inhibitor in peer-reviewed preclinical reports [1]. This property is particularly significant given that marketed antibody-based PD-1/PD-L1 therapies exhibit extremely limited BBB penetration, severely restricting their utility in primary and metastatic brain tumors [1]. The BBB-penetrating capability of MAX-10181 is the mechanistic rationale for its evaluation in the GL-261 GBM model and its progression to Phase 2 clinical trials in high-grade glioma [2]. While quantitative brain-to-plasma ratio data are not publicly available, the explicit designation of BBB penetration represents a qualitative differentiation from most PD-L1 inhibitors that lack this attribute.

Blood-brain barrier CNS penetration Glioblastoma

Optimal Application Scenarios for MAX-10181 (CAS 2171558-14-6) in Research and Preclinical Development


Preclinical Glioblastoma and Brain Metastasis Models Requiring CNS-Penetrant Immunotherapy

MAX-10181 is the preferred small-molecule PD-L1 inhibitor for syngeneic orthotopic glioblastoma models (e.g., GL-261) and brain metastasis xenografts, where its documented blood-brain barrier penetration and oral bioavailability address the critical limitation of antibody-based checkpoint inhibitors [1]. In these models, MAX-10181 should be dosed orally in combination with temozolomide to evaluate survival prolongation and immune microenvironment modulation [1].

In Vivo Combination Immunotherapy Studies Requiring Convenient Oral Dosing

For long-term preclinical efficacy studies evaluating PD-L1 inhibition in combination with other agents (chemotherapy, targeted therapy, or bispecific antibodies), MAX-10181's oral bioavailability offers significant experimental convenience over intravenously administered antibody comparators [1]. This reduces animal handling stress and enables flexible dosing schedules in chronic combination regimens [2].

Translational Research Requiring Clinically Validated Small-Molecule PD-L1 Inhibitors

Research programs aiming to model clinically achievable PD-L1 pharmacology should prioritize MAX-10181 due to its advanced Phase 2 clinical development status, which implies a defined human safety, tolerability, and pharmacokinetic profile [1]. This reduces translational uncertainty compared to earlier-stage or preclinical-only small molecules and enhances the relevance of preclinical findings for clinical trial design [1].

Mechanistic Studies of PD-L1 Dimerization and T-Cell Activation

MAX-10181 is a validated tool compound for investigating the structural and functional consequences of PD-L1 dimerization upon small-molecule binding, as confirmed by NMR and X-ray crystallography in head-to-head characterization studies [1]. It can be employed in cellular assays to measure dose-dependent T-cell activation and to dissect the immunomodulatory signaling pathways downstream of PD-1/PD-L1 blockade [1].

Technical Documentation Hub

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